Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone
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Overview
Description
Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with an imino and sulfanone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone typically involves the reaction of 3-(trifluoromethyl)aniline with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the sulfanone group to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imino and sulfanone groups can form covalent bonds with nucleophilic sites on target proteins, leading to inhibition or modulation of their activity. This compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenyl derivatives: Compounds such as 3-(trifluoromethyl)aniline and 3-(trifluoromethyl)phenyl isothiocyanate share structural similarities with Imino(methyl)(3-(trifluoromethyl)phenyl)-l6-sulfanone.
Sulfanone derivatives: Compounds like sulfanilamide and sulfanilic acid contain the sulfanone functional group and exhibit similar chemical reactivity.
Uniqueness
This compound is unique due to the combination of its trifluoromethyl, imino, and sulfanone groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imino and sulfanone groups provide reactive sites for various chemical transformations and biological interactions .
Properties
Molecular Formula |
C8H8F3NOS |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
imino-methyl-oxo-[3-(trifluoromethyl)phenyl]-λ6-sulfane |
InChI |
InChI=1S/C8H8F3NOS/c1-14(12,13)7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3 |
InChI Key |
YFKQAALLEKQHEU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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